3-bromo-1H-1,2,4-triazole-5-carboxamide
CAS No.: 1207755-03-0
Cat. No.: VC0060079
Molecular Formula: C3H3BrN4O
Molecular Weight: 190.988
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207755-03-0 |
---|---|
Molecular Formula | C3H3BrN4O |
Molecular Weight | 190.988 |
IUPAC Name | 5-bromo-1H-1,2,4-triazole-3-carboxamide |
Standard InChI | InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) |
Standard InChI Key | HDLLCASEDGLLHH-UHFFFAOYSA-N |
SMILES | C1(=NNC(=N1)Br)C(=O)N |
Introduction
3-Bromo-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that features a triazole ring with a bromine atom and a carboxamide group attached. This unique combination of functional groups imparts specific chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1H-1,2,4-triazole-5-carboxamide. Common methods use bromine or brominating agents like N-bromosuccinimide in solvents such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Medicinal Chemistry
1,2,4-Triazole derivatives, including 3-bromo-1H-1,2,4-triazole-5-carboxamide, are significant in medicinal chemistry due to their potential antiviral, antibacterial, and anticancer properties . The triazole ring and its substituents can interact with specific molecular targets, leading to biological activities such as enzyme inhibition and receptor binding.
Materials Science
In materials science, this compound is used in the development of new materials with specific electronic or optical properties. The unique functional groups allow for tailored interactions and applications in advanced materials.
Research Findings
Research on 1,2,4-triazole derivatives highlights their potential as bioisosteres for carboxylic acid groups, enhancing interactions with biological targets like DNA-gyrase . The introduction of bromine and other substituents can significantly affect the biological activity of these compounds.
Compound Feature | Biological Activity |
---|---|
Bromine Substitution | Enhanced antibacterial activity |
Carboxamide Group | Increased binding affinity and specificity |
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